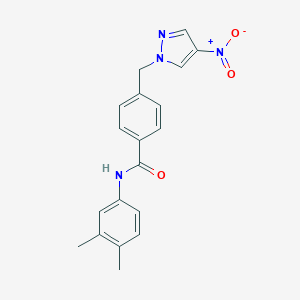
N-(3,5-dimethylphenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dimethylphenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide, also known as DMP 777, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a promising tool for investigating various biological processes.
作用机制
The exact mechanism of action of N-(3,5-dimethylphenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide 777 is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in inflammation, cancer, and neurodegeneration. For example, this compound 777 has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the activity of the protein kinase Akt, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
This compound 777 has been found to have a variety of biochemical and physiological effects, including anti-inflammatory, anticancer, and neuroprotective effects. In addition to its effects on COX-2 and Akt, this compound 777 has also been shown to inhibit the activity of the enzyme matrix metalloproteinase-9 (MMP-9), which is involved in the breakdown of extracellular matrix proteins. This suggests that this compound 777 may have potential as a therapeutic agent for diseases characterized by excessive extracellular matrix breakdown, such as arthritis and cancer metastasis.
实验室实验的优点和局限性
One advantage of using N-(3,5-dimethylphenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide 777 in lab experiments is that it has been extensively studied and its synthesis method is well-established. Additionally, its effects on various biological processes make it a versatile tool for investigating a wide range of research questions. However, one limitation of using this compound 777 is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
未来方向
There are several potential future directions for research on N-(3,5-dimethylphenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide 777. One area of interest is the development of this compound 777 derivatives with improved pharmacokinetic properties, such as increased bioavailability and longer half-life. Another area of interest is the investigation of this compound 777's effects on other biological processes, such as angiogenesis and wound healing. Finally, further studies are needed to fully elucidate the mechanism of action of this compound 777 and its potential as a therapeutic agent for various diseases.
合成方法
The synthesis of N-(3,5-dimethylphenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide 777 involves a multistep process that begins with the reaction of 3,5-dimethylphenylhydrazine with ethyl acetoacetate to form 3,5-dimethylphenyl-1H-pyrazole-4-carbaldehyde. This intermediate is then reacted with methoxyamine hydrochloride to form the corresponding oxime, which is subsequently reduced to the amine using sodium borohydride. The final step involves the nitration of the amine using a mixture of nitric acid and sulfuric acid to yield this compound 777.
科学研究应用
N-(3,5-dimethylphenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide 777 has been used in a variety of scientific research applications, including studies on inflammation, cancer, and neurodegenerative diseases. One study found that this compound 777 was able to inhibit the production of inflammatory cytokines in macrophages, suggesting that it may have potential as an anti-inflammatory agent. Another study demonstrated that this compound 777 was able to induce apoptosis in cancer cells, indicating that it may have anticancer properties. Additionally, this compound 777 has been shown to have neuroprotective effects in a mouse model of Parkinson's disease.
属性
分子式 |
C13H14N4O4 |
|---|---|
分子量 |
290.27 g/mol |
IUPAC 名称 |
N-(3,5-dimethylphenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C13H14N4O4/c1-7-4-8(2)6-9(5-7)14-12(18)10-11(17(19)20)13(21-3)16-15-10/h4-6H,1-3H3,(H,14,18)(H,15,16) |
InChI 键 |
BLVQCOLTMDYJNI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C(C(=NN2)OC)[N+](=O)[O-])C |
规范 SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C(C(=NN2)OC)[N+](=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-chlorophenyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213842.png)


![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]cyclopropanecarboxamide](/img/structure/B213846.png)

![isopropyl 4-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate](/img/structure/B213848.png)
![3-methoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B213849.png)



![Ethyl 5-(aminocarbonyl)-2-[(cyclobutylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B213858.png)


![methyl 3-{[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B213865.png)